molecular formula C8H8FNO4S B13516085 4-Fluoro-3-methyl-5-sulfamoylbenzoic acid

4-Fluoro-3-methyl-5-sulfamoylbenzoic acid

Cat. No.: B13516085
M. Wt: 233.22 g/mol
InChI Key: OKSPAUSDZPFCCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-3-methyl-5-sulfamoylbenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a fluorine atom, a methyl group, and a sulfamoyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-3-methyl-5-sulfamoylbenzoic acid typically involves the introduction of the fluorine, methyl, and sulfamoyl groups onto a benzoic acid scaffold. One common method is the electrophilic aromatic substitution reaction, where a fluorine atom is introduced using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI). The methyl group can be introduced via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst like aluminum chloride. The sulfamoyl group is typically introduced through sulfonation followed by amination.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and purity while minimizing by-products. Key steps include the careful control of temperature, pressure, and reaction time, as well as the use of high-purity reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-methyl-5-sulfamoylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the sulfamoyl group to an amine or other reduced forms.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of amines or other reduced forms.

    Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

4-Fluoro-3-methyl-5-sulfamoylbenzoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Fluoro-3-methyl-5-sulfamoylbenzoic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as proteins or nucleic acids. The presence of the fluorine atom can enhance binding affinity and specificity, while the sulfamoyl group can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-4-methyl-5-sulfamoylbenzoic acid
  • 2-Chloro-4-fluoro-5-sulfamoylbenzoic acid
  • 4-Chloro-3-sulfamoylbenzoic acid

Uniqueness

4-Fluoro-3-methyl-5-sulfamoylbenzoic acid is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and biological activity. The presence of the fluorine atom can enhance its stability and lipophilicity, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H8FNO4S

Molecular Weight

233.22 g/mol

IUPAC Name

4-fluoro-3-methyl-5-sulfamoylbenzoic acid

InChI

InChI=1S/C8H8FNO4S/c1-4-2-5(8(11)12)3-6(7(4)9)15(10,13)14/h2-3H,1H3,(H,11,12)(H2,10,13,14)

InChI Key

OKSPAUSDZPFCCI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1F)S(=O)(=O)N)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.